N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide
CAS No.:
Cat. No.: VC15962437
Molecular Formula: C10H14N2O2S
Molecular Weight: 226.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2S |
|---|---|
| Molecular Weight | 226.30 g/mol |
| IUPAC Name | N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11-12H,5-7H2,1H3 |
| Standard InChI Key | QBXFQTLJZAJJQN-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1=CC=CC2=C1CCNC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide consists of a partially saturated isoquinoline ring system substituted at the 5-position with a methanesulfonamide group. The tetrahydroisoquinoline core imparts rigidity and aromatic character, while the sulfonamide moiety enhances hydrogen-bonding potential and metabolic stability. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 226.30 g/mol | |
| IUPAC Name | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide | |
| Canonical SMILES | CS(=O)(=O)NC1=CC=CC2=C1CCNC2 |
The 3D conformation reveals a planar sulfonamide group orthogonal to the tetrahydroisoquinoline ring, optimizing interactions with biological targets .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide typically involves multi-step protocols leveraging classical heterocyclic chemistry. A representative pathway includes:
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Ketoamide Preparation: Condensation of substituted phenethylamines with methanesulfonyl chloride yields intermediate ketoamides .
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Grignard Addition: Reaction with organomagnesium reagents introduces alkyl/aryl groups at the C-1 position .
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Cyclization: Acid-catalyzed cyclization (e.g., using -toluenesulfonic acid) forms the tetrahydroisoquinoline ring .
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Sulfonylation: Methanesulfonamide incorporation via nucleophilic substitution or coupling reactions.
Yields exceed 85% under optimized conditions (dichloromethane, 25°C, 30 min) . Critical purification steps involve chromatography or recrystallization to achieve >95% purity.
Physicochemical Properties
Computed Properties
PubChem data indicate the following computed properties :
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XLogP3: 1.2 (moderate lipophilicity)
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Hydrogen Bond Donors: 2
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Hydrogen Bond Acceptors: 4
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Topological Polar Surface Area: 64.8 Ų
The compound’s solubility profile favors polar aprotic solvents (e.g., DMSO, ethanol) over aqueous media, with a predicted aqueous solubility of 0.12 mg/mL at 25°C .
Biological Activity and Applications
Mechanistic Insights
While direct studies on N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide are sparse, structurally related tetrahydroisoquinolines exhibit:
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Dopamine Receptor Modulation: 1,1-Disubstituted analogs show potent D2 receptor antagonism (IC₅₀ < 100 nM) .
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Anticonvulsant Effects: Similar compounds reduce NMDA-induced seizures in murine models .
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Smooth Muscle Contractility: Select derivatives stimulate gastric smooth muscle contractions at 10 μM concentrations .
The methanesulfonamide group may enhance target engagement through sulfonamide-enzyme interactions, as seen in carbonic anhydrase inhibitors.
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